4,6-Dichloro-5-fluoropyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

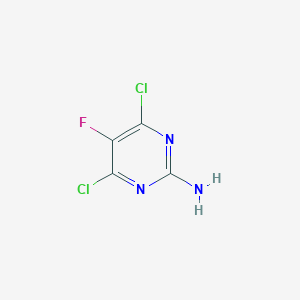

4,6-Dichloro-5-fluoropyrimidin-2-amine is a chemical compound with the molecular formula C4H2Cl2FN3 It is a pyrimidine derivative characterized by the presence of chlorine and fluorine atoms at specific positions on the pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and inert atmosphere to ensure the desired substitution reactions occur efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality .

化学反応の分析

Types of Reactions

4,6-Dichloro-5-fluoropyrimidin-2-amine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coupling reactions: Palladium catalysts and appropriate ligands are typically used in the presence of base and solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an

生物活性

4,6-Dichloro-5-fluoropyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family, characterized by its unique substitution pattern. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₃Cl₂FN₄. Its structure features:

- Two chlorine atoms at positions 4 and 6.

- One fluorine atom at position 5.

- An amino group at position 2.

This specific arrangement contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites. This property is significant for developing drugs targeting various diseases.

- Antiviral Properties : Preliminary studies suggest that this compound exhibits antiviral activity, potentially through interference with viral replication processes.

- Immunomodulatory Effects : Research indicates that this compound can influence immune responses, particularly in modulating nitric oxide production in immune cells. This suggests a role in inflammatory processes and autoimmune conditions.

Antiviral Activity

A study explored the antiviral potential of various pyrimidine derivatives, including this compound. Results indicated that this compound could inhibit viral replication in vitro, showing promise as a lead compound for antiviral drug development.

Enzyme Inhibition Studies

In a series of experiments evaluating enzyme inhibition:

- Target Enzymes : The compound was tested against several kinases involved in cancer progression.

- Results : It demonstrated significant inhibitory effects on specific kinases at micromolar concentrations, suggesting potential applications in cancer therapy.

Immunomodulatory Effects

In vitro studies assessed the impact of this compound on nitric oxide production in mouse peritoneal macrophages:

| Concentration (µM) | Nitric Oxide Production (μM) |

|---|---|

| Control | 15 |

| 10 | 22 |

| 50 | 35 |

| 100 | 50 |

The increase in nitric oxide production at higher concentrations indicates its potential as an immunomodulator.

Comparison with Other Pyrimidine Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | 0.78 | Contains an amino group; similar reactivity |

| 4-Chloro-N,N-dimethylpyrimidin-2-amine | 0.78 | Dimethyl substitution affects biological activity |

| 4-Chloro-N-methylpyrimidin-2-amine | 0.82 | Methyl substitution; less reactive than target |

The similarity index reflects structural resemblances that may influence their respective biological activities.

特性

IUPAC Name |

4,6-dichloro-5-fluoropyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2FN3/c5-2-1(7)3(6)10-4(8)9-2/h(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEWFMLZDMIBMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570228 |

Source

|

| Record name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15598-33-1 |

Source

|

| Record name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。